molecular formula C7H11NO2 B2873605 Methyl 3,4-dihydropyridine-1(2H)-carboxylate CAS No. 56475-87-7

Methyl 3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2873605
CAS No.: 56475-87-7
M. Wt: 141.17
InChI Key: UEYXEWCMUHQOAS-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydropyridine-1(2H)-carboxylate: is a heterocyclic organic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated, with a methyl ester functional group attached to the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dihydropyridine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an enamine with an isatylidene malononitrile derivative in the presence of a chiral base organocatalyst . This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to yield the desired dihydropyridine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Chemistry: Methyl 3,4-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure is similar to that of certain calcium channel blockers, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s structural similarity to dihydropyridine-based drugs, such as nifedipine, suggests potential applications in the treatment of cardiovascular diseases. Researchers are exploring its use in developing new medications with improved efficacy and reduced side effects.

Industry: In the materials science industry, this compound is investigated for its potential use in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as calcium channels. The compound can modulate the activity of these channels, leading to changes in cellular calcium levels. This modulation can affect various physiological processes, including muscle contraction and neurotransmitter release. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.

    Nicardipine: A dihydropyridine compound used to manage high blood pressure and angina.

Uniqueness: Methyl 3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific structural features and potential for diverse applications. Unlike some of its analogs, it offers a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for specific applications.

Properties

IUPAC Name

methyl 3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)8-5-3-2-4-6-8/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYXEWCMUHQOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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